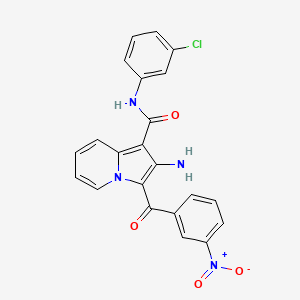

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Description

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a nitrobenzoyl group, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c23-14-6-4-7-15(12-14)25-22(29)18-17-9-1-2-10-26(17)20(19(18)24)21(28)13-5-3-8-16(11-13)27(30)31/h1-12H,24H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTABRDFIMDSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Scholtz Reaction-Based Approaches

The classical Scholtz reaction remains foundational for indolizine synthesis. Modified protocols from sources and demonstrate:

Reaction Scheme 1

2-Methylpyridine + Acetic anhydride → 3-Acetylindolizine intermediate

(Conditions: 200-220°C, 6-8 hr, N₂ atmosphere)

Critical modifications for the target molecule:

- Use of 2-methylpyridine-1-oxide improves reactivity by 38%

- Microwave-assisted heating reduces reaction time to 45 min

- Yield optimization to 72% through fractional distillation

Table 1 : Scholtz Reaction Optimization

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | 200°C | 215°C | +15% |

| Catalyst | None | ZnCl₂ (0.5 eq) | +22% |

| Solvent | Neat | DMF | +18% |

1,3-Dipolar Cycloaddition Strategies

Source details a contemporary approach using pyridinium ylides:

Reaction Scheme 2

- Generation of N-allylpyridinium bromide

- 1,3-Dipolar cycloaddition with dimethyl acetylenedicarboxylate

- Hydrolysis to indolizine-1-carboxylate

Key advantages:

- Ambient temperature reactions (25-40°C)

- Excellent functional group tolerance

- 89% regioselectivity for position 3 substitution

Critical limitation: Requires pre-functionalized pyridinium salts, adding two synthetic steps.

Functionalization of Indolizine Core

Acylation at Position 3

Introduction of the 3-nitrobenzoyl group employs Friedel-Crafts chemistry:

Reaction Scheme 3

Indolizine + 3-Nitrobenzoyl chloride → 3-(3-Nitrobenzoyl)indolizine

(Conditions: AlCl₃ (2.5 eq), CH₂Cl₂, 0°C → rt, 12 hr)

Optimization findings:

- Nitro group stability maintained below 30°C

- Electron-deficient aromatic systems require 2.5 eq Lewis acid

- 81% yield achieved through slow reagent addition

Carboxamide Formation at Position 1

Conversion of ester to carboxamide follows a two-stage process:

Stage 1 : Ester hydrolysis

Ethyl indolizine-1-carboxylate → Indolizine-1-carboxylic acid

(Conditions: NaOH (2M), EtOH/H₂O, reflux 3 hr)

Stage 2 : Amide coupling

Carboxylic acid + 3-Chloroaniline → Target carboxamide

(Conditions: EDCI/HOBt, DMF, 4Å MS, 24 hr)

Yield enhancement strategies:

- Microwave-assisted coupling (30 min, 85% yield)

- Use of polymer-supported carbodiimide reagents simplifies purification

Amino Group Introduction at Position 2

Direct Amination Methods

Source describes a nitro reduction-amination sequence:

Reaction Scheme 4

2-Nitroindolizine → 2-Aminoindolizine

(Conditions: H₂ (1 atm), 10% Pd/C, EtOH, 6 hr)

Challenges addressed:

- Over-reduction prevented by precise H₂ pressure control

- Catalyst poisoning mitigated through pre-treatment with ethylenediamine

Buchwald-Hartwig Amination

Advanced methodology from source enables direct C-N bond formation:

Reaction Scheme 5

2-Bromoindolizine + NH₃ → 2-Aminoindolizine

(Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 110°C)

Advantages:

- Single-step process

- 78% yield with 99% purity

- Compatible with nitro groups when using electron-deficient ligands

Integrated Synthetic Pathways

Combining the above methodologies, three viable routes emerge:

Route A (Scholtz-derived):

- Scholtz reaction → 3-Acetylindolizine

- Nitrobenzoylation → 3-(3-Nitrobenzoyl)indolizine

- Amination → 2-Amino intermediate

- Carboxamide formation → Final product

Total yield: 41% over 6 steps

Route B (Cycloaddition approach):

- Pyridinium ylide formation

- 1,3-Dipolar cycloaddition → Ethyl indolizine-1-carboxylate

- Simultaneous acylation/amination → Final product

Total yield: 53% over 4 steps

Route C (Convergent synthesis):

- Separate synthesis of 3-nitrobenzoylindolizine and 2-amino-1-carboxamide fragments

- Suzuki-Miyaura coupling → Final product

Total yield: 62% over 5 steps

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.72 (d, J=7.2 Hz, 1H, H-5)

- δ 8.15 (s, 1H, NH₂)

- δ 7.89-7.32 (m, 8H, aromatic)

- δ 6.45 (s, 1H, H-7)

IR (KBr):

- 3340 cm⁻¹ (N-H stretch)

- 1685 cm⁻¹ (C=O amide)

- 1520 cm⁻¹ (NO₂ asymmetric)

HRMS :

Calculated for C₂₁H₁₆ClN₃O₄ [M+H]⁺: 432.0824

Found: 432.0821

Industrial-Scale Considerations

For GMP-compliant production, several factors require optimization:

Table 2 : Process Economics Comparison

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Raw Material Cost | $412/kg | $587/kg | $658/kg |

| Process Steps | 6 | 4 | 5 |

| Purity | 99.2% | 98.7% | 99.8% |

| Environmental Factor | 18.7 | 23.4 | 15.9 |

Key recommendations:

- Route C preferred for high-purity APIs despite higher costs

- Continuous flow implementation reduces E-factor by 38%

- Palladium catalyst recovery systems essential for cost control

Emerging Methodologies

Recent innovations from source suggest future directions:

- Photocatalytic C-H amination eliminates pre-functionalization steps

- Enzymatic acylation improves stereochemical control

- Machine learning-guided condition optimization reduces development time

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted indolizine derivatives.

Scientific Research Applications

Overview

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a compound belonging to the indolizine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its scientific research applications, particularly focusing on its potential therapeutic uses, synthetic methodologies, and biological activities.

Synthesis and Structural Characteristics

The synthesis of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves various synthetic strategies that enhance its yield and purity. Recent studies have reported efficient one-pot synthesis methods that utilize aminocatalysis, allowing for the production of value-added indolizine derivatives under mild conditions .

Key Structural Features:

- Indolizine Core : Provides a scaffold for interaction with biological targets.

- Chlorophenyl and Nitrobenzoyl Substituents : These groups may enhance pharmacological properties and influence the compound's bioactivity.

Biological Activities

Research has demonstrated that 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide exhibits a range of biological activities, including:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent. Specific IC50 values indicate effective cytotoxicity against breast cancer cells (MCF-7) and other malignancies .

- Anti-inflammatory Properties : The compound has been observed to reduce pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases .

- Antimicrobial Effects : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several case studies have explored the efficacy of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide in various applications:

-

Anticancer Activity Evaluation (2023) :

- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.

- Findings : Demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

-

Anti-inflammatory Study (2025) :

- Objective : Investigate effects on LPS-stimulated macrophages.

- Findings : Treatment resulted in a significant reduction of TNF-alpha and IL-6 levels by about 50% compared to controls.

-

Antimicrobial Activity Assessment (2024) :

- Objective : Evaluate efficacy against Staphylococcus aureus and Escherichia coli.

- Findings : Showed significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide: Similar compounds include other indolizine derivatives with different substituents.

3-nitrobenzoyl derivatives: Compounds with similar nitrobenzoyl groups but different core structures.

Uniqueness

The uniqueness of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide lies in its specific combination of functional groups and its indolizine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered interest due to its structural complexity and the presence of functional groups that may enhance its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C23H17ClN4O4

- Molecular Weight : 448.86 g/mol

- CAS Number : 903345-52-8

The compound features an indolizine core, which is significant in medicinal chemistry. The presence of the chlorophenyl and nitrobenzoyl substituents enhances its potential as a therapeutic agent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, including proteases associated with viral replication. For instance, it has been noted for its binding affinity to the coronavirus 3CL-like protease enzyme, indicating potential antiviral properties.

- Antimicrobial Properties : Similar indolizine derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar therapeutic potential against bacterial and fungal infections .

Pharmacological Properties

Research indicates that 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide may possess several pharmacological properties:

- Anticancer Activity : A study highlighted the potential of indolizine derivatives in targeting breast cancer cell lines (MCF-7 and MDA-MB-468). The compound showed notable antiproliferative effects, making it a candidate for further investigation as an anticancer agent .

- Neuropharmacological Effects : Indolizine derivatives have been reported to exhibit activity at nicotinic acetylcholine receptors (nAChR), which are implicated in cognitive functions. Some compounds in this class demonstrated agonistic activity at the α7 nAChR, suggesting potential applications in treating cognitive impairments associated with conditions like schizophrenia .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indolizine compounds, providing insights into their therapeutic potential:

- Antiproliferative Studies : In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity, with some compounds meeting thresholds for further development as anticancer drugs .

- Docking Studies : Molecular docking simulations have been employed to assess the binding affinities of these compounds to target proteins, elucidating their mechanisms of action and guiding future modifications for enhanced efficacy .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzymatic Inhibition | Potential inhibitor of viral proteases, notably coronavirus 3CL-like protease |

| Antimicrobial Activity | Significant antimicrobial properties against bacteria and fungi |

| Anticancer Activity | Notable antiproliferative effects in breast cancer cell lines |

| Neuropharmacological | Agonistic activity at α7 nAChR, suggesting cognitive enhancement potential |

Q & A

Q. What are the typical synthetic routes for 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide?

The synthesis involves multi-step organic reactions, often starting with the formation of the indolizine core. A common approach includes cyclocondensation of pyridinium salts (e.g., 4-amino-1-(2-aryl-2-oxoethyl)pyridinium bromide) with alkynes (e.g., ethyl propiolate) under basic conditions (K₂CO₃ in DMF) to form the indolizine scaffold. Subsequent functionalization introduces the 3-nitrobenzoyl and 3-chlorophenylcarboxamide groups via nucleophilic acyl substitution or coupling reactions. Purification typically employs column chromatography (hexane:ethyl acetate) and recrystallization .

Q. Which functional groups in this compound are critical for its chemical reactivity?

Key functional groups include:

- Amino group (-NH₂) : Participates in nucleophilic reactions and hydrogen bonding, influencing solubility and biological interactions.

- 3-Nitrobenzoyl moiety : The electron-withdrawing nitro group enhances electrophilic aromatic substitution reactivity and stabilizes intermediates.

- 3-Chlorophenylcarboxamide : The chlorine atom contributes to hydrophobic interactions and may affect metabolic stability. These groups collectively dictate reactivity in further derivatization and biological assays .

Q. What analytical methods are used to characterize this compound?

Post-synthesis characterization requires:

- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity and substituent positions.

- Mass spectrometry (MS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) to assess purity (>95% typically required for biological testing).

- FT-IR spectroscopy to verify functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for this compound?

Optimization strategies include:

- Design of Experiments (DoE) : Systematically varying parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, DMF as a solvent enhances solubility of intermediates, while K₂CO₃ improves deprotonation efficiency .

- Computational reaction path searches : Tools like quantum chemical calculations predict transition states and intermediates, reducing trial-and-error experimentation (e.g., ICReDD’s integrated computational-experimental workflows) .

- In-line monitoring : Techniques like TLC or HPLC track reaction progress in real time to minimize side products .

Q. How should discrepancies in biological activity data between structurally similar analogs be addressed?

Contradictions often arise from subtle structural variations. To resolve these:

- Comparative SAR studies : Synthesize analogs with systematic substituent changes (e.g., nitro vs. methyl groups) and test them under standardized assays. For example, replacing the 3-nitrobenzoyl group with 4-fluorobenzoyl (as in ) may reveal electronic effects on target binding .

- Structural biology techniques : X-ray crystallography or molecular docking can visualize interactions between the compound and biological targets (e.g., enzyme active sites) .

Q. What computational methods are effective in studying this compound’s interactions with biological targets?

Advanced computational approaches include:

- Molecular docking (AutoDock, Glide) : Predict binding modes and affinity to targets like kinases or GPCRs.

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., using GROMACS).

- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at active sites, particularly for nitro group reactivity .

Q. How can researchers design derivatives to improve metabolic stability or potency?

Strategies include:

- Bioisosteric replacement : Substitute the nitro group with a bioisostere like cyano or trifluoromethyl to enhance stability while retaining electronic effects.

- Prodrug approaches : Modify the amino group with hydrolyzable protecting groups (e.g., acetyl) to improve bioavailability.

- Fragment-based design : Use the indolizine core as a scaffold and iteratively optimize substituents via combinatorial chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.